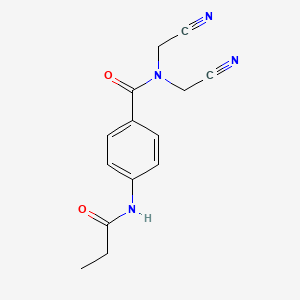
N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of cyanomethyl derivatives. This compound is characterized by the presence of two cyanomethyl groups attached to a benzamide core, which is further substituted with a propanamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE typically involves multi-component coupling reactions. One common method is the copper-catalyzed coupling of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN). This reaction is carried out in the presence of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2) as catalysts . The reaction conditions include stirring the reactants at room temperature or slightly elevated temperatures to achieve good yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source is preferred due to its ease of handling and safety compared to traditional metal cyanides .
化学反応の分析
Types of Reactions: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with various molecular targets and pathways. The cyanomethyl groups can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The benzamide core provides stability and specificity in binding to target molecules, while the propanamide group enhances solubility and bioavailability .
類似化合物との比較
N,N-BIS(CYANOMETHYL)TRIFLUOROMETHANESULFONAMIDE: This compound has similar cyanomethyl groups but differs in the presence of a trifluoromethanesulfonamide moiety.
N,N-BIS(CYANOMETHYL)AMINES: These compounds share the cyanomethyl groups but have different amine cores.
Uniqueness: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of cyanomethyl, benzamide, and propanamide groups makes it a versatile intermediate for various synthetic applications and research studies.
特性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC名 |
N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-13(19)17-12-5-3-11(4-6-12)14(20)18(9-7-15)10-8-16/h3-6H,2,9-10H2,1H3,(H,17,19) |
InChIキー |
QCUJMQMNXMHEIG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-2-[(3-methylbutyl)sulfonyl]benzamide](/img/structure/B14959498.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B14959501.png)
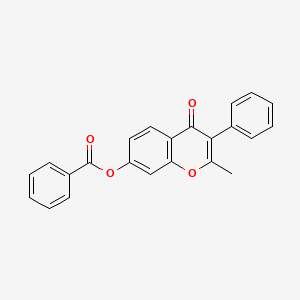
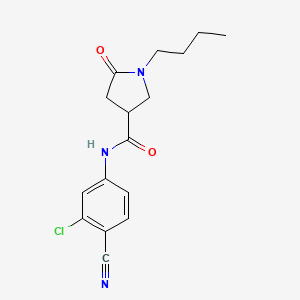
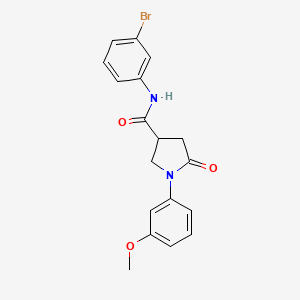
![2-(1,3-benzodioxol-5-yl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione](/img/structure/B14959517.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B14959525.png)
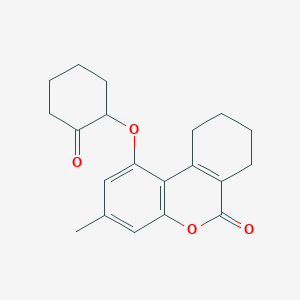
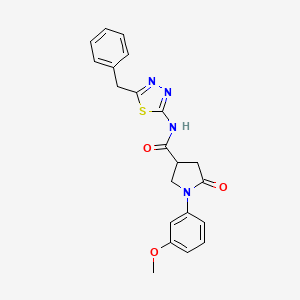
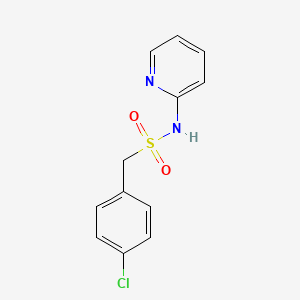
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14959560.png)
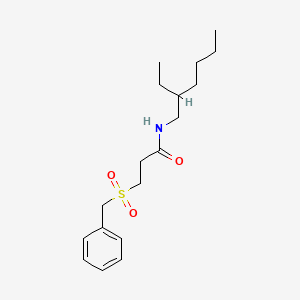
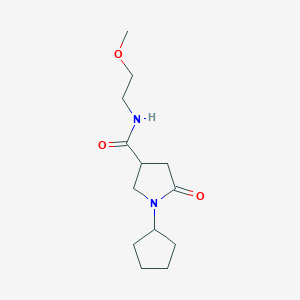
![7-[(4-chlorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959564.png)
